molecular formula C36H26N4O2 B4907689 1-Naphthalen-1-yl-3-[2-[2-[2-(naphthalen-1-ylcarbamoylamino)phenyl]ethynyl]phenyl]urea

1-Naphthalen-1-yl-3-[2-[2-[2-(naphthalen-1-ylcarbamoylamino)phenyl]ethynyl]phenyl]urea

Cat. No.: B4907689
M. Wt: 546.6 g/mol
InChI Key: AFBHMHOYWFTGGN-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-[2-[2-[2-(naphthalen-1-ylcarbamoylamino)phenyl]ethynyl]phenyl]urea is a complex organic compound characterized by its unique structure, which includes multiple naphthalene rings and urea functionalities

Properties

IUPAC Name

1-naphthalen-1-yl-3-[2-[2-[2-(naphthalen-1-ylcarbamoylamino)phenyl]ethynyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26N4O2/c41-35(39-33-21-9-15-25-11-1-5-17-29(25)33)37-31-19-7-3-13-27(31)23-24-28-14-4-8-20-32(28)38-36(42)40-34-22-10-16-26-12-2-6-18-30(26)34/h1-22H,(H2,37,39,41)(H2,38,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBHMHOYWFTGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=C3C#CC4=CC=CC=C4NC(=O)NC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-yl-3-[2-[2-[2-(naphthalen-1-ylcarbamoylamino)phenyl]ethynyl]phenyl]urea typically involves multi-step organic reactions. One common approach is the coupling of naphthalene derivatives with appropriate amines and isocyanates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-yl-3-[2-[2-[2-(naphthalen-1-ylcarbamoylamino)phenyl]ethynyl]phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Naphthalen-1-yl-3-[2-[2-[2-(naphthalen-1-ylcarbamoylamino)phenyl]ethynyl]phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-[2-[2-[2-(naphthalen-1-ylcarbamoylamino)phenyl]ethynyl]phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalen-2-yl-propan-1-one: A simpler naphthalene derivative with different functional groups.

    1-(Naphthalen-2-yl)ethan-1-one: Another naphthalene derivative with a ketone functional group.

    2-(Naphthalen-1-yl)oxirane: A naphthalene derivative with an epoxide ring.

Uniqueness

1-Naphthalen-1-yl-3-[2-[2-[2-(naphthalen-1-ylcarbamoylamino)phenyl]ethynyl]phenyl]urea is unique due to its complex structure, which includes multiple naphthalene rings and urea functionalities. This complexity provides it with distinct chemical and physical properties, making it valuable for various advanced applications in research and industry.

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